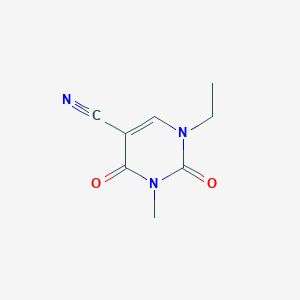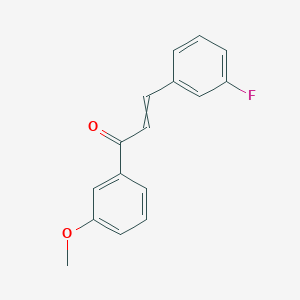
3-(3-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties. This particular compound features a fluorine atom on one phenyl ring and a methoxy group on the other, which can influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent reaction parameters. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of new chalcone derivatives with different functional groups.
科学的研究の応用
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a wide range of chalcone derivatives with potential biological activities.
Biology: The compound has shown promise in biological assays for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has indicated potential anticancer activity, making it a candidate for further investigation in cancer therapy.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as UV-absorbing agents or fluorescent dyes.
作用機序
The biological activity of (E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to the observed biological effects. Additionally, the presence of fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for specific targets.
類似化合物との比較
Similar Compounds
(E)-3-(4-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one: Similar structure but with the fluorine atom on the para position of the phenyl ring.
(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with the methoxy group on the para position of the phenyl ring.
(E)-3-(3-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of fluorine and methoxy groups in (E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can improve its solubility and binding interactions with biological targets. These properties make it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C16H13FO2 |
|---|---|
分子量 |
256.27 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13FO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-11H,1H3 |
InChIキー |
WUBDSBOMUNXOIG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865219.png)
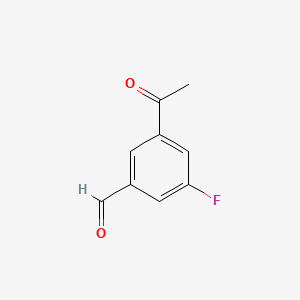
![Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14865250.png)
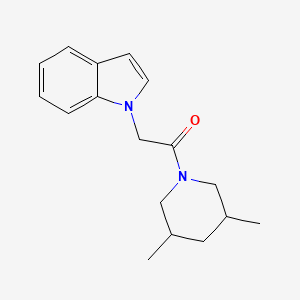

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid](/img/structure/B14865256.png)
![4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
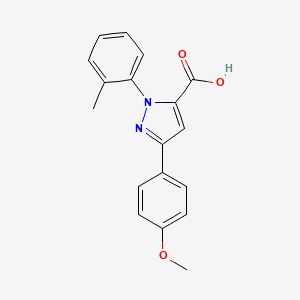
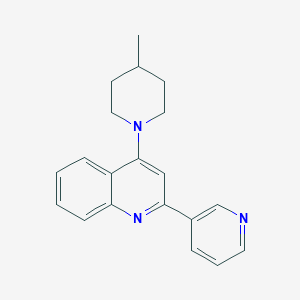
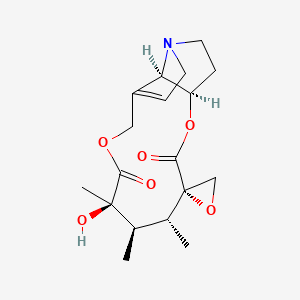
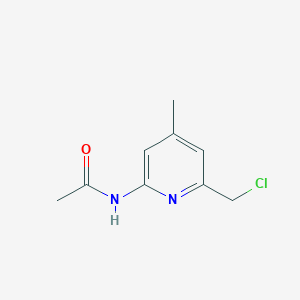
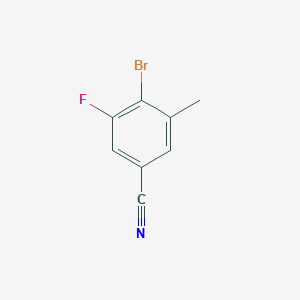
![8-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B14865293.png)
